

5,6-dichloropyridine-3-sulfonyl chloride molecular structure and weight

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Compound of Interest

Compound Name: 5,6-dichloropyridine-3-sulfonyl
Chloride

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In-Depth Technical Guide: 5,6-Dichloropyridine-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5,6-dichloropyridine-3-sulfonyl chloride**, a key building block in medicinal chemistry. It covers the molecular structure, physicochemical properties, synthetic methodologies, and its application in the development of targeted therapeutics, particularly kinase inhibitors.

Molecular Structure and Properties

5,6-Dichloropyridine-3-sulfonyl chloride is a highly reactive heterocyclic compound.^[1] Its structure features a pyridine ring substituted with two chlorine atoms at the 5 and 6 positions and a sulfonyl chloride functional group at the 3 position.^[2] This arrangement of electron-withdrawing groups makes the molecule a versatile intermediate for the synthesis of a wide range of sulfonamide derivatives.^[1]

The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable sulfonamides and sulfonate esters, respectively.^{[1][2]} This reactivity is central to its utility in constructing compound libraries for drug discovery.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for **5,6-dichloropyridine-3-sulfonyl chloride**.

Property	Data	Source
IUPAC Name	5,6-dichloropyridine-3-sulfonyl chloride	PubChem[3]
CAS Number	98121-40-5	PubChem[3]
Molecular Formula	C ₅ H ₂ Cl ₃ NO ₂ S	PubChem[3]
Molecular Weight	246.5 g/mol	PubChem[3]
Physical Form	Powder	IndiaMART[2]
Purity (Typical)	≥98%	IndiaMART[2]
Canonical SMILES	C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)Cl	PubChem[3]
InChI Key	AXIWIKRWIWIPGT-UHFFFAOYSA-N	PubChem[3]

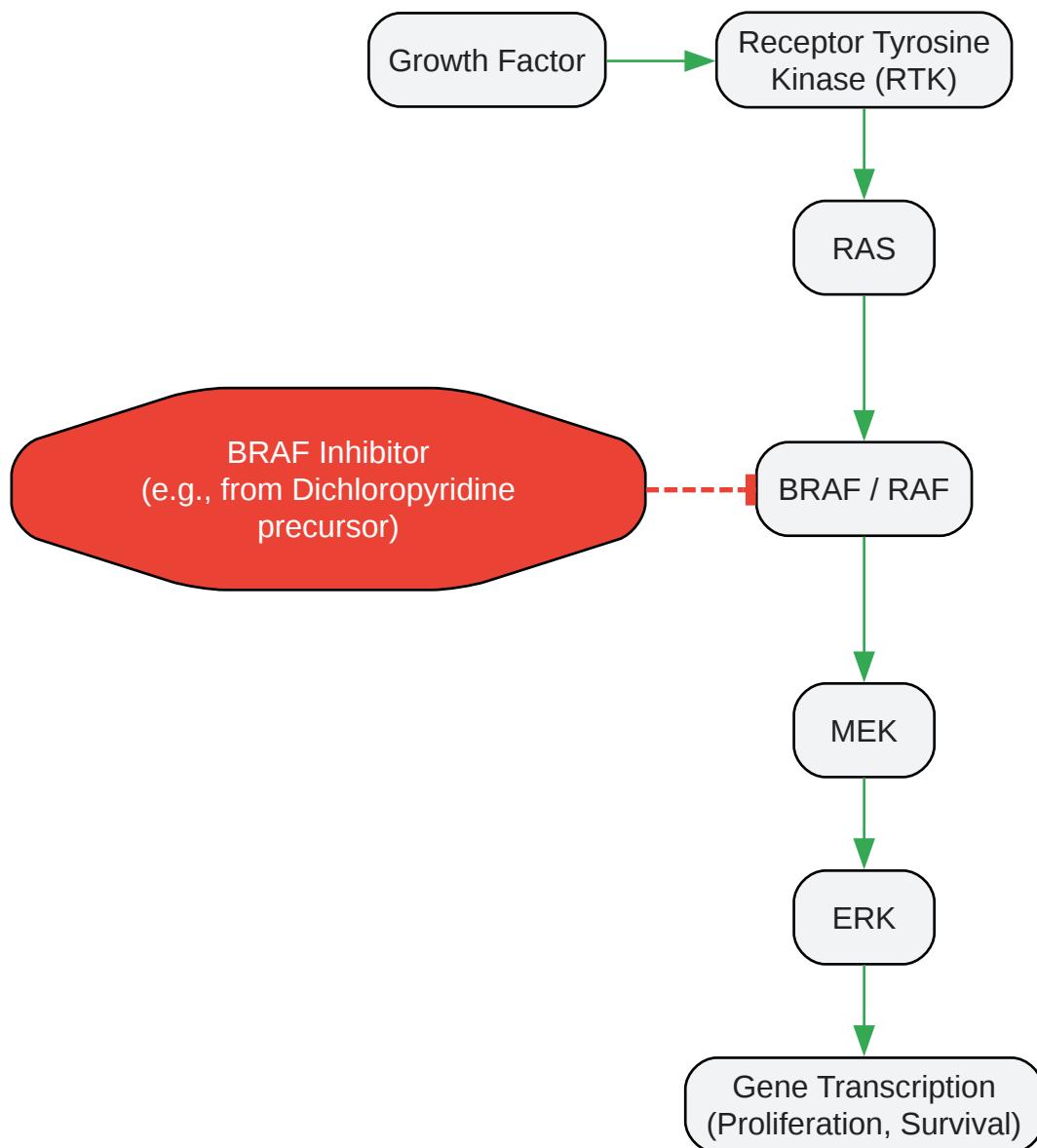
Role in Drug Discovery and Medicinal Chemistry

5,6-Dichloropyridine-3-sulfonyl chloride is a valuable scaffold in medicinal chemistry, primarily for the synthesis of kinase inhibitors.[1] The dichloropyridine core provides a rigid, electron-deficient aromatic system that can participate in crucial binding interactions with biological targets.[1] The sulfonyl chloride group serves as a reactive handle for introducing a variety of side chains, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1]

While this specific molecule is a building block, the resulting sulfonamide-containing structures have shown significant biological activity. For instance, compounds with a dichlorinated aromatic core, such as dichlorobenzimidazoles, have been developed as potent inhibitors of the BRAF kinase, a key enzyme in the RAS-RAF-MEK signaling pathway that is frequently mutated in various cancers.[4]

Application in Kinase Inhibitor Synthesis: The RAS-RAF-MEK Pathway

The RAS-RAF-MEK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in genes like BRAF can lead to constitutive activation of this pathway, driving tumor growth. The diagram below illustrates this pathway and the inhibitory action of a BRAF inhibitor, a class of molecules that can be synthesized using precursors like **5,6-dichloropyridine-3-sulfonyl chloride**.



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RAS-RAF-MEK signaling pathway and BRAF inhibition.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of **5,6-dichloropyridine-3-sulfonyl chloride** is not readily available in peer-reviewed literature. However, a robust synthesis can be devised based on well-established methods for analogous aryl sulfonyl chlorides, such as the modified Sandmeyer reaction.^[5] This involves the diazotization of an aminopyridine followed by a copper-catalyzed reaction with a source of sulfur dioxide.^[5]

The following is a representative experimental protocol for the synthesis of **5,6-dichloropyridine-3-sulfonyl chloride** from 5-amino-2,3-dichloropyridine.

Disclaimer: This protocol is illustrative, based on procedures for similar compounds, and should be adapted and optimized under appropriate laboratory safety protocols.

Representative Synthesis Workflow

The logical flow for the synthesis is outlined in the diagram below.



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Workflow for the synthesis of the target compound.

Detailed Procedure

Materials:

- 5-Amino-2,3-dichloropyridine
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Thionyl Chloride (SOCl₂) or Sulfur Dioxide (SO₂)

- Copper(I) Chloride (CuCl)
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate Solution (NaHCO₃)
- Brine (Saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Deionized Water
- Ice

Step 1: Preparation of the Diazonium Salt Solution

- In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 5-amino-2,3-dichloropyridine (1 equiv.) in a mixture of concentrated hydrochloric acid and water at room temperature.
- Cool the resulting slurry to 0-5 °C using an ice-salt bath.
- Prepare a solution of sodium nitrite (1.1 equiv.) in deionized water.
- Add the sodium nitrite solution dropwise to the cooled amine slurry, ensuring the internal temperature is maintained below 5 °C.
- After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

Step 2: Sulfonylchlorination

- In a separate, larger reactor, prepare a solution of thionyl chloride (or bubble sulfur dioxide gas) in a suitable solvent like acetic acid or water, containing a catalytic amount of copper(I) chloride (0.1 equiv.).^{[5][6]}
- Cool this solution to 0-5 °C.

- Add the freshly prepared, cold diazonium salt solution from Step 1 to the sulfonylating mixture portion-wise or via a dropping funnel, maintaining the temperature at 0-5 °C. Vigorous gas evolution (N₂) will be observed.
- Once the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, then let it warm to room temperature and stir overnight.[6]

Step 3: Work-up and Purification

- Extract the reaction mixture with dichloromethane (3 x volume).
- Combine the organic layers.
- Wash the combined organic phase sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.[6]
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude **5,6-dichloropyridine-3-sulfonyl chloride**.
- The product can be further purified by recrystallization or column chromatography if necessary.

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References

- 1. 5,6-Dichloropyridine-3-sulfonyl Chloride Supplier [benchchem.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. 5,6-dichloropyridine-3-sulfonyl Chloride | C5H2Cl3NO2S | CID 4736911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
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